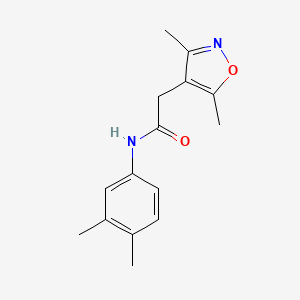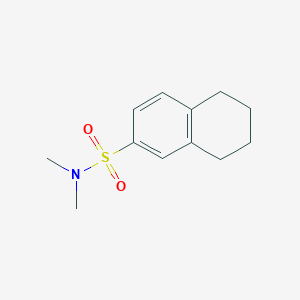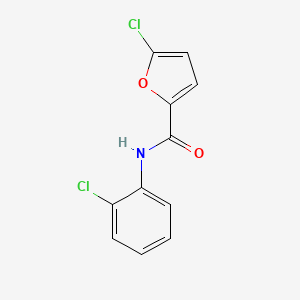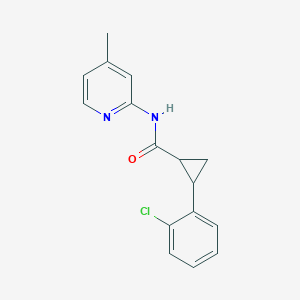
4-(4-Methoxypyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxypyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPP, and it has a molecular formula of C10H14N4O2. MPP is a pyrimidine derivative that has a piperazine ring attached to it.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. MPP has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungal and bacterial strains. Additionally, MPP has been shown to induce apoptosis in cancer cells. MPP has also been studied for its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPP in lab experiments is its potential use as a neuroprotective agent. Additionally, MPP has been shown to inhibit the growth of various fungal and bacterial strains. However, one limitation of using MPP in lab experiments is its limited solubility in water.
Orientations Futures
There are several future directions for the study of MPP. One area of research could be the investigation of MPP's potential use as a neuroprotective agent. Additionally, the development of more efficient synthesis methods for MPP could be explored. Furthermore, the investigation of MPP's potential use in cancer treatment could be further studied.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 2-amino-4-methoxypyrimidine with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to form MPP. The overall yield of this reaction is approximately 70%.
Applications De Recherche Scientifique
MPP has potential applications in various fields of scientific research. It has been found to have significant antifungal and antibacterial properties. It has also been investigated for its potential use in cancer treatment. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPP has been studied for its potential use as a neuroprotective agent.
Propriétés
IUPAC Name |
4-(4-methoxypyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-15-8-2-3-11-9(12-8)13-5-4-10-7(14)6-13/h2-3H,4-6H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBQQGEYPOHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)


![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

